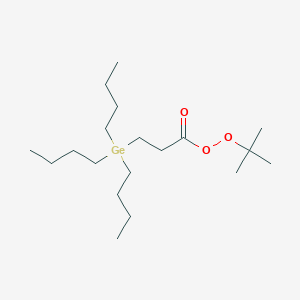
Chloro(2,3,4-trichlorophenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2,3,4-trichlorophenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,4-trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,3,4-trichlorophenyl)mercury typically involves the reaction of 2,3,4-trichlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The product is purified through recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(2,3,4-trichlorophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the chloro group under mild conditions.
Major Products: The major products formed from these reactions include various organomercury compounds, elemental mercury, and substituted phenylmercury derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro(2,3,4-trichlorophenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Chloro(2,3,4-trichlorophenyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making the compound a subject of toxicological studies.
Vergleich Mit ähnlichen Verbindungen
- Phenylmercury chloride
- Methylmercury chloride
- Ethylmercury chloride
Comparison: Chloro(2,3,4-trichlorophenyl)mercury is unique due to the presence of multiple chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to other organomercury compounds, it may exhibit different toxicological profiles and chemical behaviors, making it a compound of particular interest in research.
Eigenschaften
CAS-Nummer |
84015-07-6 |
|---|---|
Molekularformel |
C6H2Cl4Hg |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
chloro-(2,3,4-trichlorophenyl)mercury |
InChI |
InChI=1S/C6H2Cl3.ClH.Hg/c7-4-2-1-3-5(8)6(4)9;;/h1-2H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
RSHBVNCSLIMBPN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


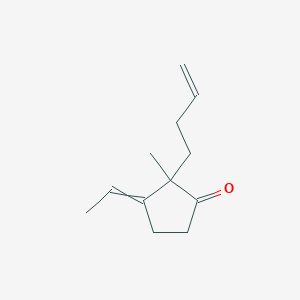
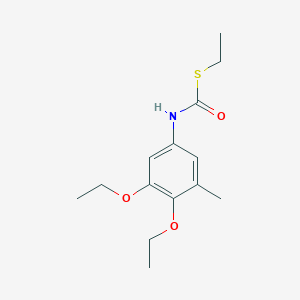
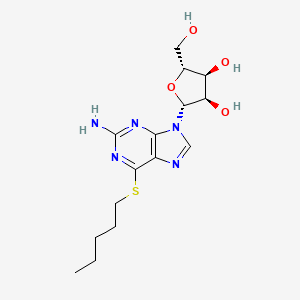
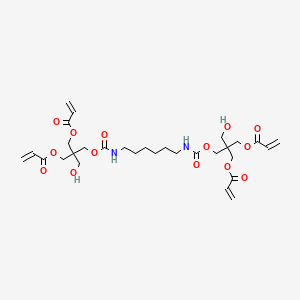
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
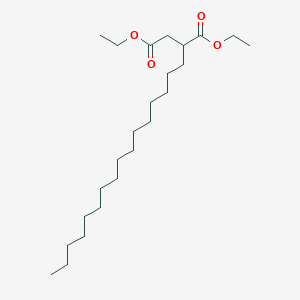

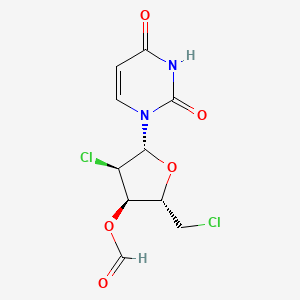
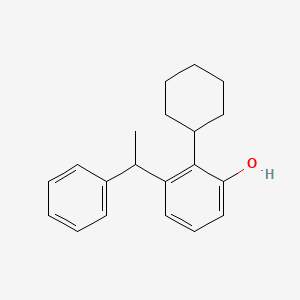
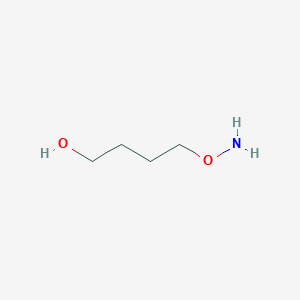

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
